2-(7-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(7-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile is an organic compound that features both pyridine and indole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyridine and indole rings in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile typically involves the reaction of 7-(Pyridin-4-yl)-1H-indole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, followed by the addition of acetonitrile to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(7-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitrile groups to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-(7-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
2-(Pyridin-4-yl)acetonitrile: Shares the pyridine-acetonitrile structure but lacks the indole moiety.
7-(Pyridin-4-yl)-1H-indole: Contains the indole and pyridine rings but lacks the acetonitrile group.
Uniqueness: 2-(7-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile is unique due to the combination of both pyridine and indole rings with an acetonitrile group. This structural feature enhances its versatility and potential for diverse chemical transformations and biological activities.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H11N3 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(7-pyridin-4-yl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-7-4-12-10-18-15-13(2-1-3-14(12)15)11-5-8-17-9-6-11/h1-3,5-6,8-10,18H,4H2 |
InChI Key |
MMRNLSCODXSYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=NC=C3)NC=C2CC#N |
Origin of Product |
United States |
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